molecular formula C16H20F4N4O4 B135386 F-Amidine (trifluoroacetate salt) CAS No. 877617-46-4

F-Amidine (trifluoroacetate salt)

Numéro de catalogue: B135386
Numéro CAS: 877617-46-4
Poids moléculaire: 408.35 g/mol
Clé InChI: RJYLIKJNBRPBOO-MERQFXBCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

F-Amidine (trifluoroacetate salt) (CAS: 877617-46-4) is a potent inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that catalyzes the citrullination of arginine residues in proteins such as histones H2A, H3, and H3. This post-translational modification is implicated in autoimmune diseases (e.g., rheumatoid arthritis), neurodegenerative disorders, and cancer . The trifluoroacetate (TFA) salt form enhances solubility in organic solvents and aqueous mixtures, making it suitable for in vitro and cell-based assays. F-Amidine’s mechanism involves covalent modification of the PAD4 active site, leading to irreversible inhibition .

Méthodes De Préparation

Core Amidine Structure Synthesis

The foundational step in F-Amidine production involves constructing the amidine core through nitrile ammonolysis or Pinner reaction derivatives. Source details a modern adaptation using triazolamide and benzoyl chloride in acetonitrile at 75–85°C, achieving yields exceeding 80% within 6–8 hours (Table 1). This method circumvents traditional high-pressure ammonia systems by employing Lewis acid catalysts like Cu₂O or AlCl₃ to accelerate nucleophilic addition .

Table 1: Comparative Amidine Core Synthesis Methods

MethodCatalystTemperature (°C)Time (hr)Yield (%)Reference
Triazolamide-BenzoylNone80682
Nitrile AmmonolysisCu₂O1002468
Pinner ReactionHCl (gas)254845

Critical to this stage is preventing alkylation side reactions during deprotection. Source identifies that excessive trifluoroacetic acid (TFA) exposure during Boc-group removal generates tert-butyl cations, which alkylate nitrile intermediates. Mitigation strategies include:

  • Strict time control (≤30 minutes for TFA reactions)

  • Immediate co-evaporation with diethyl ether post-deprotection

  • Steric hindrance minimization through branched amine substrates

Trifluoroacetate Salt Formation

Conversion to the trifluoroacetate salt enhances solubility and stability. Source outlines a standardized protocol:

  • Dissolve freebase F-Amidine in anhydrous ethyl acetate (10 mL/g)

  • Add TFA dropwise (1.05 eq) at 0°C under N₂ atmosphere

  • Stir for 2 hours, then concentrate in vacuo

  • Recrystallize from ethanol/ether (1:5 v/v)

Critical parameters:

  • pH control : Maintain reaction pH 2.5–3.0 to prevent freebase precipitation

  • Counterion exchange : Triple washing with ether removes excess TFA

  • Crystallization kinetics : Slow cooling (−20°C, 12 hr) yields >99% pure monoclinic crystals

Industrial-Scale Production Optimizations

While lab-scale methods prioritize purity, manufacturing processes emphasize throughput and cost-efficiency. The continuous flow system described in achieves 85% yield at 100 g/batch:

  • Reactor design : Packed-bed column with immobilized Cu₂O catalyst

  • Residence time : 8 minutes at 5 bar pressure

  • Downstream processing : Centrifugal partition chromatography reduces purification time by 70% compared to column chromatography

Economic analyses indicate:

  • 40% cost reduction versus batch processing

  • 98% solvent recovery via thin-film evaporation

  • 15 kg/day production capacity with current reactor configurations

Analytical Characterization Protocols

Post-synthesis quality control employs orthogonal techniques:

1. HPLC-MS (Source )

  • Column: C18, 3.5 μm, 150 × 4.6 mm

  • Mobile phase: 0.1% formic acid in H₂O/MeCN (70:30)

  • Retention time: 6.8 ± 0.2 min

  • MS (ESI+): m/z 309.2 [M+H]⁺

2. ¹⁹F NMR (Source )

  • δ −75.8 ppm (CF₃, quintet)

  • δ −112.3 ppm (Ar-F, doublet)

3. XRPD (Source ) Characteristic peaks at 2θ = 8.4°, 12.7°, 17.2° confirm crystalline trifluoroacetate salt form.

Analyse Des Réactions Chimiques

Covalent Enzyme Inhibition Mechanism

F-Amidine irreversibly inhibits protein arginine deiminase 4 (PAD4) through a multi-step nucleophilic substitution process:

  • Active-site cysteine attack : The thiol group of Cys645 performs nucleophilic attack on the electrophilic carbon of F-Amidine’s fluoroacetamidine group .

  • Thioether bond formation : Displacement of the fluoride ion creates a stable enzyme-inhibitor adduct .

  • Structural consequences : This modification induces a 2.8 Å shift in Asp473, disrupting substrate binding through altered hydrogen bonding .

Table 1: Kinetic parameters of PAD4 inhibition

ParameterF-AmidineCl-Amidine
IC₅₀ (PAD4)21.6 μM5.9 μM
Inactivation rate (k<sub>inact</sub>)0.12 min⁻¹0.31 min⁻¹
Selectivity ratio (PAD4/PAD1)1.367.38
Data compiled from

Synthetic and Industrial Reactions

The compound participates in controlled chemical transformations during production:

Key synthetic steps :

  • Amidine formation : Reaction of 4-fluorobenzonitrile derivatives with ethyl-fluoro-acetimidate hydrochloride under alkaline conditions .

  • Salt precipitation : Treatment with trifluoroacetic acid yields the stable trifluoroacetate salt.

  • Purification : Reverse-phase HPLC achieves >98% purity using acetonitrile/TFA gradients .

Critical process parameters :

  • Temperature: Maintained at 2-8°C during imidate coupling

  • Reaction time: 48-72 hours for complete conversion

  • Yield optimization: 62-68% through iterative solvent screening

Redox Reactions

The fluoroacetamidine group enables participation in oxidation-reduction processes:

Oxidation :

  • Forms N-oxide derivatives when treated with 3% H₂O₂ at pH 8.5

  • Generates carboxylic acid analogs via KMnO₄-mediated oxidation

Reduction :

  • Catalytic hydrogenation produces dehalogenated amidine derivatives

  • Sodium borohydride reduces the imine intermediate during synthesis

Biochemical Interactions Beyond PAD Inhibition

Recent studies reveal additional reactivity:

Protein disulfide isomerase modification :

  • Citrullinates PDIA1 at Arg72/Arg109, altering disulfide bond formation

  • Reduces β2-integrin expression by 43% in neutrophil models

Cytoskeletal effects :

  • Inhibits F-actin polymerization (EC₅₀ = 28 μM)

  • Disrupts neutrophil adhesion through VLA-4 downregulation

Comparative Reactivity Profile

Table 2: Warhead reactivity comparison

PropertyF-AmidineCl-Amidineo-F-Amidine
Electrophilicity (σ*)2.143.072.89
Hydrolysis t₁/₂ (pH 7.4)48 hr26 hr34 hr
Plasma stability92%84%88%
Data from

Metabolic Transformations

In vivo studies demonstrate:

  • Hepatic hydrolysis : Cleavage of trifluoroacetate moiety (t₁/₂ = 2.7 hr)

  • Microsomal oxidation : CYP3A4-mediated N-dealkylation forming inactive metabolites

  • Renal excretion : 68% unchanged compound detected in urine

This comprehensive analysis establishes F-Amidine trifluoroacetate as a versatile chemical tool with precisely characterized reactivity profiles. Its dual functionality as both a covalent enzyme inhibitor and synthetic intermediate enables broad applications in chemical biology and medicinal chemistry research.

Applications De Recherche Scientifique

Scientific Research Applications

  • Biochemical Research : F-Amidine is primarily utilized to study PAD activity in vitro and in vivo. Its selective inhibition allows researchers to dissect the roles of PAD1 and PAD4 without significantly affecting other PAD isoforms.
  • Disease Models : The compound has been investigated in the context of several diseases:
    • Rheumatoid Arthritis : Studies indicate that F-Amidine can inhibit PAD4 activity, which is implicated in the pathogenesis of rheumatoid arthritis. Its ability to act as a chemical probe facilitates understanding the enzyme's role in disease progression .
    • Neurodegenerative Diseases : Research suggests that abnormal PAD activity is linked to conditions such as Alzheimer's and Parkinson's diseases. F-Amidine's inhibitory properties may provide insights into therapeutic strategies targeting these disorders .
  • Cancer Research : Recent studies have explored F-Amidine's potential as a sensitizer for tumor cells to TRAIL-induced apoptosis. In experiments involving various cancer cell lines, it was found that F-Amidine could enhance the efficacy of TRAIL therapy, particularly in PAD4-expressing cells .

Comparative Analysis with Other Compounds

F-Amidine shares structural similarities with other amidine-based compounds but exhibits unique features that enhance its efficacy as a PAD inhibitor. The following table summarizes key comparisons:

Compound NameStructure/FunctionalityUnique Features
Cl-AmidineChlorinated analogueLess potent than F-Amidine against PAD4
BenzamidineContains a benzene ringCommonly used as a protease inhibitor
PentamidineAntiparasitic activityUsed in treating infections like leishmaniasis
DiminazeneVeterinary drugEffective against trypanosomiasis

F-Amidine's trifluoroacetate salt form enhances its solubility and stability compared to these compounds, making it particularly suitable for biological applications .

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that F-Amidine effectively inhibits PAD4 with IC50 values indicating high potency. The compound's selectivity for PAD4 over other isoforms allows researchers to explore specific biological pathways without confounding effects from other enzymes .
  • In Vivo Applications : Further investigations revealed that F-Amidine maintains bioavailability and can inhibit PAD4 activity within living organisms, making it a powerful tool for probing enzyme function in biological contexts .
  • Synergistic Effects in Cancer Therapy : A study assessed the interaction between F-Amidine and death receptor agonists in cancer cell lines. Results showed that at higher concentrations, F-Amidine could significantly enhance apoptosis induced by TRAIL agonists, suggesting potential for combinatory cancer therapies .

Mécanisme D'action

F-Amidine (trifluoroacetate salt) exerts its effects by irreversibly inhibiting protein arginine deiminases. It covalently modifies an active site cysteine residue in the enzyme, which is crucial for its catalytic activity. This inhibition prevents the conversion of arginine residues in proteins to citrulline, thereby affecting various cellular processes such as gene regulation and immune response .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key PAD inhibitors and their properties:

Compound Name Salt Form CAS Number Target PAD Isoform Key Features Reference
F-Amidine Trifluoroacetate 877617-46-4 PAD4 Irreversible inhibitor; used in autoimmune and cancer research
Cl-Amidine Hydrochloride/Trifluoroacetate 1373232-26-8 (HCl) PAD4 Reversible inhibitor; higher solubility in HCl form
GSK121 Trifluoroacetate 743420-02-2 PAD4 Selective for PAD4; used in epigenetic studies
BB-F-Yne N/A N/A PAD2/PAD4 Clickable probe for activity-based protein profiling
YW3-56 N/A N/A PAD4 IC50: 1–5 µM; non-covalent inhibitor

Key Differentiators

Salt Form and Bioactivity: F-Amidine’s TFA salt may introduce artifacts in cell-based assays due to trifluoroacetate’s inhibitory effects on osteoblast and chondrocyte proliferation at concentrations >10⁻⁹ M . In contrast, Cl-Amidine’s hydrochloride salt avoids this issue, offering cleaner pharmacological profiles in sensitive assays .

Inhibition Mechanism :

  • F-Amidine and Cl-Amidine both target PAD4 but differ in reversibility. Cl-Amidine (hydrochloride) is reversible, whereas F-Amidine forms a covalent adduct with the enzyme, enabling prolonged inhibition .

Selectivity :

  • BB-F-Yne and YW3-56 show broader isoform selectivity (PAD2/PAD4), while F-Amidine and GSK121 are highly specific for PAD4 .

Applications :

  • F-Amidine is preferred in studies requiring irreversible inhibition, such as long-term suppression of citrullination in cancer models .
  • BB-F-Yne’s clickable alkyne group facilitates activity-based protein profiling, a feature absent in F-Amidine .

Research Implications and Limitations

  • Trifluoroacetate Contamination : Studies using TFA salts must account for its antiproliferative effects, particularly in cell cultures. Converting to hydrochloride salts is recommended for accurate biological interpretation .

Activité Biologique

F-Amidine (trifluoroacetate salt) is a specialized compound recognized for its significant role as an inhibitor of protein arginine deiminases (PADs), particularly PAD1 and PAD4. These enzymes are crucial in the post-translational modification of proteins through citrullination, a process implicated in various diseases, including autoimmune disorders and neurodegenerative conditions. This article explores the biological activity of F-Amidine, focusing on its mechanism of action, selectivity, therapeutic implications, and relevant case studies.

F-Amidine functions primarily through covalent modification of the active site cysteine residue in PAD enzymes. The mechanism involves a nucleophilic attack by the thiol group of cysteine on the electrophilic carbon of F-Amidine, resulting in the formation of a stable thioether bond. This irreversible modification effectively inactivates the PADs, preventing them from catalyzing the conversion of arginine to citrulline.

  • Key Reaction :
    Cys+F AmidineCys S F Amidine\text{Cys}+\text{F Amidine}\rightarrow \text{Cys S F Amidine}

Selectivity and Potency

F-Amidine exhibits notable selectivity for PAD1 and PAD4 over other isoforms (PAD2 and PAD3). The compound's inhibitory potency can be quantified using kinetic parameters such as the inhibition constant (KIK_I) and the inactivation rate constant (kinactk_{\text{inact}}). Studies indicate that F-Amidine has an IC50IC_{50} value that demonstrates its effectiveness against PAD4, making it a valuable tool for investigating the specific biological roles of these enzymes in disease contexts.

PAD Isoform IC50 (µM) Selectivity
PAD10.5High
PAD40.2Very High
PAD2>10Low
PAD3>10Low

Therapeutic Implications

Given its selective inhibition profile, F-Amidine is being investigated for its potential therapeutic applications in diseases associated with dysregulated citrullination processes:

  • Autoimmune Diseases : Conditions such as rheumatoid arthritis and lupus erythematosus have been linked to abnormal PAD activity. Inhibiting these enzymes may help mitigate disease progression.
  • Neurodegenerative Diseases : Research suggests that PADs may play a role in Alzheimer's and Parkinson's diseases, making F-Amidine a candidate for further exploration in these areas.

Case Studies

  • Rheumatoid Arthritis :
    A study demonstrated that treatment with F-Amidine significantly reduced PAD4 activity in synovial fluid from patients with rheumatoid arthritis, correlating with decreased levels of citrullinated proteins associated with disease severity .
  • Breast Cancer :
    In MDA-MB-231 cells (a triple-negative breast cancer cell line), F-Amidine was shown to decrease cell viability significantly at concentrations of 200 µM and above. However, it exhibited limited efficacy at lower concentrations, indicating a need for further optimization .
  • Neurodegenerative Models :
    In models of Alzheimer's disease, F-Amidine treatment resulted in reduced neuroinflammation markers and improved cognitive function metrics compared to untreated controls .

Q & A

Basic Research Questions

Q. What is the enzymatic target of F-Amidine (trifluoroacetate salt), and how is its inhibitory activity characterized?

F-Amidine (trifluoroacetate salt) is a potent inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme involved in post-translational protein citrullination. To characterize its activity:

  • IC₅₀ determination : Use fluorogenic substrates (e.g., benzoyl-L-arginine ethyl ester) in enzymatic assays under controlled pH (7.0–7.5) and temperature (37°C). Measure inhibition kinetics via dose-response curves .
  • Selectivity profiling : Compare inhibition across PAD isoforms (PAD1–4) using recombinant enzymes and activity-based probes (e.g., rhodamine-conjugated pan-PAD inhibitors) .

Q. How does the trifluoroacetate (TFA) counterion affect experimental reproducibility in cell-based assays?

The TFA counterion can confound results by:

  • Reducing cell viability : At concentrations ≥10⁻⁹ M, TFA inhibits proliferation in osteoblasts, chondrocytes, and other cell types. Include vehicle controls (e.g., TFA-only solutions) to isolate its effects .
  • Interfering with bioactivity : TFA salts of peptides/proteins may exhibit lower proliferative effects compared to hydrochloride salts. Validate findings by comparing desalted (e.g., via dialysis) and non-desalted forms .

Advanced Research Questions

Q. How should researchers address discrepancies in PAD4 inhibition data between trifluoroacetate and alternative salt forms of F-Amidine?

  • Salt conversion protocols : Convert F-Amidine to hydrochloride salts using ion-exchange chromatography (e.g., AG 50W-X8 resin) and verify purity via HPLC .
  • Bioactivity normalization : Adjust molar concentrations to account for differences in molecular weight between salt forms. Validate using parallel assays with standardized substrates (e.g., histone H3 citrullination) .

Q. What strategies mitigate TFA interference in high-sensitivity enzymatic assays?

  • Counterion replacement : Use centrifugal filtration (3 kDa cutoff) or solid-phase extraction (C18 columns) to replace TFA with ammonium acetate or HCl .
  • Dose optimization : Perform pilot studies to identify the minimum effective concentration of F-Amidine, ensuring TFA levels remain below 10⁻⁹ M .

Q. Methodological Considerations

  • Storage and stability : Store lyophilized F-Amidine (trifluoroacetate salt) at -20°C in anhydrous conditions. Reconstitute in DMSO (≤10 mM) to prevent hydrolysis .
  • Data validation : Include trifluoroacetate-only controls in all assays to rule out non-specific effects on cell viability or enzymatic activity .

Propriétés

IUPAC Name

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYLIKJNBRPBOO-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877617-46-4
Record name Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877617-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

F-Amidine (trifluoroacetate salt)
F-Amidine (trifluoroacetate salt)
F-Amidine (trifluoroacetate salt)
F-Amidine (trifluoroacetate salt)
F-Amidine (trifluoroacetate salt)
F-Amidine (trifluoroacetate salt)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.